4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
Structural Characteristics
The compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. The presence of halogen substituents, such as chlorine and iodine, may influence its reactivity and interaction with biological targets.
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Chlorine and iodine substituents | Potential kinase inhibitor; unique binding affinity |
4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | Fluorine instead of chlorine | Exhibits significant biological activity |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Different ring structure | Strong inhibition against fibroblast growth factor receptors |
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit various kinases involved in cancer pathways. For instance, derivatives of pyrrolopyridines have shown promising results in targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against FGFRs, leading to reduced proliferation and increased apoptosis in cancer cell lines such as breast cancer 4T1 cells .
Antidiabetic Activity
Pyrrolopyridine derivatives have also been evaluated for their antidiabetic properties. Compounds have shown potential in enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. For example, specific derivatives were able to reduce blood glucose levels effectively without significantly affecting circulating insulin concentrations .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Kinase Inhibition : The compound's structure allows it to bind effectively to kinase domains, disrupting signaling pathways that lead to cancer cell proliferation.
- Receptor Modulation : The halogen substituents enhance the binding affinity to FGFRs, thus inhibiting their activation and downstream effects on tumor growth.
- Metabolic Regulation : By modulating glucose uptake mechanisms, this compound may contribute to improved metabolic profiles in diabetic models.
Case Studies
Recent studies have highlighted the potential of this compound derivatives:
- FGFR Inhibition Study : A derivative was tested against FGFR1–4 with IC50 values ranging from 7 nM to 712 nM. This study concluded that the compound significantly inhibited cell migration and invasion in vitro .
- Antidiabetic Effects : Another study evaluated the effects of related pyrrolopyridine compounds on blood glucose levels in diabetic animal models. Results indicated a significant reduction in glucose levels without adverse effects on insulin secretion .
Properties
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDNJKJGGOYQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696624 | |
Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-39-3 | |
Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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